molecular formula C11H14INO2 B119290 tert-Butyl (3-iodophenyl)carbamate CAS No. 143390-49-2

tert-Butyl (3-iodophenyl)carbamate

Cat. No. B119290
CAS RN: 143390-49-2
M. Wt: 319.14 g/mol
InChI Key: MPCQRNOVFYBCTQ-UHFFFAOYSA-N
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Description

“tert-Butyl (3-iodophenyl)carbamate” is a chemical compound that is part of the carbamate family . Carbamates are organic compounds derived from carbamic acid and are often used in the production of various products, including pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of tert-Butyl (3-iodophenyl)carbamate and similar compounds often involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base . A specific synthesis method for a similar compound, tert-butyl carbamate, involves the palladium-catalyzed cross-coupling reaction with various aryl halides .


Chemical Reactions Analysis

The tert-Butyl carbamate, a similar compound, is known to undergo palladium-catalyzed cross-coupling reactions with various aryl halides . It’s also used in the synthesis of N-Boc-protected anilines .

Scientific Research Applications

Synthesis of N-Boc-protected Anilines

This compound can be used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in the synthesis of various pharmaceuticals and other biologically active compounds.

Cross-Coupling Reactions

tert-Butyl (3-iodophenyl)carbamate can be used in palladium-catalyzed cross-coupling reactions with various aryl halides . These reactions are fundamental in the field of organic synthesis, allowing for the formation of carbon-carbon bonds, which are key in the creation of complex organic molecules.

Synthesis of 3-Aminochromones

A tert-butyl carbamate derivative has been used in the photocatalyzed amination of o-hydroxyarylenaminones, allowing for the synthesis of 3-aminochromones. 3-Aminochromones are valuable compounds in medicinal chemistry due to their diverse biological activities.

Synthesis of Functionalized Pyrroles

tert-Butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in pharmaceuticals and natural products.

Safety and Hazards

While specific safety and hazard information for “tert-Butyl (3-iodophenyl)carbamate” is not available, similar compounds like tert-Butyl carbamate require personal protective equipment during handling . It’s recommended to avoid dust formation, ingestion, and inhalation .

properties

IUPAC Name

tert-butyl N-(3-iodophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCQRNOVFYBCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514489
Record name tert-Butyl (3-iodophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-iodophenyl)carbamate

CAS RN

143390-49-2
Record name tert-Butyl (3-iodophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 143390-49-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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